molecular formula C11H12N2O4 B2842965 5,6,7-Trimethoxyquinazolin-4(3H)-one CAS No. 1173284-43-9

5,6,7-Trimethoxyquinazolin-4(3H)-one

Cat. No.: B2842965
CAS No.: 1173284-43-9
M. Wt: 236.227
InChI Key: JLFAHVDBMXMNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7-Trimethoxyquinazolin-4(3H)-one is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of methoxy groups at positions 5, 6, and 7 on the quinazoline ring imparts unique chemical properties to this compound. It has garnered interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethoxyquinazolin-4(3H)-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    6,7,8-Trimethoxyquinazoline: Similar structure with methoxy groups at positions 6, 7, and 8.

    4-Aminoquinazoline: Contains an amino group at position 4 instead of the methoxy groups.

    Quinazoline N-oxides: Oxidized derivatives of quinazoline.

Uniqueness

5,6,7-Trimethoxyquinazolin-4(3H)-one is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to other quinazoline derivatives.

Properties

IUPAC Name

5,6,7-trimethoxy-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-15-7-4-6-8(11(14)13-5-12-6)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFAHVDBMXMNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)N=CNC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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